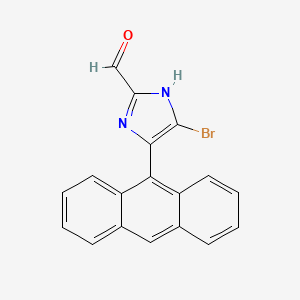
4-(9-Anthryl)-5-bromoimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022724 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of MFCD33022724 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for MFCD33022724 typically involve the use of triazolo ring compounds. One common method includes the formation of a methanesulfonate crystal form, which is achieved through a series of reactions involving specific reagents and conditions. The process is designed to ensure high purity and yield, making it suitable for further applications .
Industrial Production Methods
Industrial production of MFCD33022724 focuses on scalability and efficiency. The methods used are optimized for large-scale production, ensuring that the compound can be produced in sufficient quantities to meet industrial demands. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Chemical Reactions Analysis
MFCD33022724 undergoes various chemical reactions, each with its own set of reagents and conditions. The types of reactions it undergoes include oxidation, reduction, and substitution.
Types of Reactions
Oxidation: This reaction involves the gain of oxygen or the loss of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the gain of hydrogen or the loss of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted compounds, each with unique properties.
Scientific Research Applications
MFCD33022724 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD33022724 is used as a reagent in various reactions, including synthesis and catalysis. Its stability and reactivity make it a valuable tool for researchers studying complex chemical processes.
Biology
In biology, MFCD33022724 is used to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful compound for understanding cellular mechanisms and pathways.
Medicine
In medicine, MFCD33022724 is being investigated for its potential therapeutic applications. Researchers are exploring its use in treating various diseases, including cancer and metabolic disorders. Its unique properties make it a promising candidate for drug development.
Industry
In industry, MFCD33022724 is used in the production of various products, including pharmaceuticals and specialty chemicals. Its stability and reactivity make it a valuable component in industrial processes, ensuring high-quality and efficient production.
Mechanism of Action
The mechanism of action of MFCD33022724 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity and influencing various cellular processes.
Molecular Targets and Pathways
MFCD33022724 targets specific proteins and enzymes involved in cellular signaling and metabolic pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and behavior. This mechanism of action is the basis for its potential therapeutic applications in medicine.
Properties
Molecular Formula |
C18H11BrN2O |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-anthracen-9-yl-5-bromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C18H11BrN2O/c19-18-17(20-15(10-22)21-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-10H,(H,20,21) |
InChI Key |
HDRNGRVPNSLCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C(NC(=N4)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















